Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate

DNA methyltransferase inhibition Epigenetics SAH analog SAR

Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate (CAS 1176446-09-5), also named (2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester, is a fully orthogonally protected, enantiomerically pure pyrrolidine building block (C20H21NO4S, MW 371.45 g/mol). The compound belongs to the 4-mercaptoproline (Mpc) family, which has been established as a conformationally constrained replacement for homocysteine in medicinal chemistry and as a key chiral intermediate for carbapenem antibiotic side chains.

Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
Cat. No. B14005868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate
Molecular FormulaC20H21NO4S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESC1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S
InChIInChI=1S/C20H21NO4S/c22-19(24-13-15-7-3-1-4-8-15)18-11-17(26)12-21(18)20(23)25-14-16-9-5-2-6-10-16/h1-10,17-18,26H,11-14H2
InChIKeyDBVXAJXABKWSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate (CAS 1176446-09-5): Chiral Intermediate Procurement Guide


Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate (CAS 1176446-09-5), also named (2S,4S)-1-N-Cbz-4-mercaptopyrrolidine-2-carboxylic acid benzyl ester, is a fully orthogonally protected, enantiomerically pure pyrrolidine building block (C20H21NO4S, MW 371.45 g/mol) . The compound belongs to the 4-mercaptoproline (Mpc) family, which has been established as a conformationally constrained replacement for homocysteine in medicinal chemistry and as a key chiral intermediate for carbapenem antibiotic side chains [1]. Its defining feature is the (2S,4S) stereochemistry combined with dual benzyl-based protection (N-Cbz and COOBn), which governs both its downstream biological stereochemical fidelity and its synthetic deprotection orthogonality.

Why Generic 4-Mercaptopyrrolidine Substitution Fails: Stereochemical and Protection-Group Specificity of Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate


Substituting Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate with a generic 4-mercaptopyrrolidine derivative risks catastrophic loss of downstream biological activity or synthetic efficiency. The (2S,4S) absolute configuration is not a trivial variant: in direct enzymatic assays on human DNA methyltransferases (DNMT1 and DNMT3b2), inversion to the epimeric (2S,4R) configuration reduced potency by >90-fold against DNMT1 and 180-fold against DNMT3b2 [1]. Furthermore, the 4-mercaptoproline scaffold exhibits a ring-pucker preference (Cg-exo for 2S,4S vs. Cg-endo for 2S,4R) that propagates into fundamentally different peptide backbone geometries, making the diastereomers non-interchangeable in any conformationally sensitive application [2]. The dual benzyl protection (N-Cbz and COOBn) also provides specific orthogonal deprotection that alternative single-group or acid-labile strategies cannot replicate without compromising the free thiol.

Quantitative Head-to-Head Evidence: Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate Versus Closest Analogs


Stereochemistry Defines DNMT Inhibitory Potency: (2S,4S) Free Acid 1a vs. Epimeric (2S,4R) 1c

The free acid form of the target compound's core, (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid (compound 1a in Isakovic et al.), exhibits potent inhibition of human DNMT1 and DNMT3b2. Its epimer, compound 1c (inverted stereochemistry at the 2-position), showed drastically reduced activity [1]. The target compound is the immediate synthetic precursor to 1a via one-step hydrogenolytic deprotection; therefore, the stereochemical identity locked in the dibenzyl ester directly determines the biological outcome upon deprotection.

DNA methyltransferase inhibition Epigenetics SAH analog SAR

Ring-Pucker Inversion: (2S,4S)-Mpc Adopts Cg-exo vs. (2S,4R)-Mpc Cg-endo — Consequences for Peptide Backbone Geometry

NMR spectroscopic analysis of the N-acetyl methyl ester derivatives of (2S,4S)-Mpc and (2S,4R)-Mpc (the core scaffold of the target compound) revealed opposite dominant ring-pucker conformations in aqueous solution. The (2S,4S) epimer (syn orientation of thiol relative to Cα carboxyl) adopts a Cg-exo pucker, whereas the (2S,4R) epimer adopts Cg-endo [1]. The trans/cis amide equilibrium constants (Kt/c) also differ: 4.7 for (2S,4S) vs. 5.4 for (2S,4R) [1]. These differences are opposite to the known preferences of the corresponding hydroxyproline and fluoroproline epimers, meaning that 4-mercaptoproline cannot be treated as a simple isostere of hydroxyproline.

Conformational analysis Peptide design Proline analogs

5-Membered Pyrrolidine vs. 6-Membered Piperidine Constraint: Ring Size Governs DNMT Inhibitory Activity

In the same DNMT inhibitor series, the 5-membered (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid scaffold (1a, corresponding to the deprotected core of the target compound) was compared with its 6-membered piperidine analog (8a). The 5-membered ring retained near-equipotency to the natural inhibitor SAH (DNMT1 IC50 = 0.8 μM, DNMT3b2 IC50 = 0.2 μM), while the 6-membered counterpart showed reduced activity against both DNMT1 and DNMT3b2 [1]. The authors explicitly state that 'the five membered (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid, in 1a, was a good replacement for homocysteine, while the corresponding six-member counterpart was less active' [1].

Ring-size SAR DNMT inhibitor design Conformational constraint

Dual Benzyl (Cbz/COOBn) Orthogonal Protection vs. Single-Group Alternatives: Enables Simultaneous, Chemoselective Deprotection

The target compound features both N-Cbz and COOH benzyl ester protecting groups, a dual-benzyl architecture that permits simultaneous one-step deprotection to the free (2S,4S)-4-mercaptopyrrolidine-2-carboxylic acid using NaBH4 and catalytic Pd–C in methanol under mild, user-friendly conditions [1]. This contrasts with alternative protection strategies: (a) Boc-based protection requires acidic deprotection (TFA) that can promote thiol oxidation or racemization; (b) Fmoc-based protection requires basic conditions (piperidine) that can lead to β-elimination side reactions in cysteine-like scaffolds; (c) p-nitrobenzyloxycarbonyl (PNZ) protection, commonly used in meropenem side-chain intermediates, requires distinct hydrogenation conditions and generates a chromophoric byproduct that can complicate downstream purification [2]. Chemoselective hydrogenolysis of benzyl esters in the presence of benzyl ethers has been demonstrated using catalytic transfer hydrogenation with 10% Pd/C and cyclohexadiene [3], providing further synthetic flexibility.

Orthogonal protection Hydrogenolysis Solid-phase peptide synthesis

Diastereoselective Synthetic Provenance: Matsumura–Sunagawa Route Yields (2S,4S) Configuration with Defined Stereochemical Fidelity

The (2S,4S)-configured 4-mercaptopyrrolidine scaffold is accessed via a well-characterized diastereoselective intramolecular cyclization route starting from trans-4-hydroxy-L-proline (a member of the chiral pool), as described by Matsumura, Bando, and Sunagawa (1995) [1]. This route proceeds through (2S,4R)-4-methanesulfonyloxy-2-pyrrolidine-thiocarboxylic acid intermediate 8, which cyclizes with stereochemical inversion at C4 to deliver the (2S,4S) product [1]. The (2S,4R) diastereomer, in contrast, requires a distinct synthetic sequence. Commercially, the target compound is available at ≥98% purity (HPLC) from multiple suppliers (e.g., AKSci, Fluorochem, BOC Sciences) , whereas the (2S,4R) free acid is typically supplied as the hydrochloride salt at 97% purity (CAS 1067189-36-9) , and the (2S,4S) free acid (CAS 171189-35-8) is also available but requires additional handling to prevent thiol oxidation and is less shelf-stable than the protected form.

Diastereoselective synthesis Carbapenem intermediates Chiral pool synthesis

Evidence-Backed Procurement Scenarios for Dibenzyl(2S,4S)-4-mercaptopyrrolidine-1,2-dicarboxylate


DNMT-Targeted Epigenetic Probe Development Requiring Stereochemically Defined SAH Mimetics

When designing constrained SAH analogs as DNA methyltransferase (DNMT) inhibitors for epigenetic target validation, the (2S,4S) stereochemistry is non-negotiable. The free acid derived from this compound (1a, IC50 = 1.1 μM DNMT1, 0.3 μM DNMT3b2) is nearly equipotent to SAH, whereas the epimer (1c) is >90-fold weaker [1]. The dual benzyl protection enables a single hydrogenolytic deprotection step to release the active free acid directly before enzymatic assay, avoiding the acid or base treatment that would risk thiol oxidation or epimerization . Procuring this specific protected form ensures that the SAR study begins with the validated, active stereoisomer.

Collagen Peptide Engineering Exploiting the Cg-exo Ring Pucker of (2S,4S)-4-Mercaptoproline

For peptide and protein design applications where pyrrolidine ring pucker dictates triple-helix stability (e.g., collagen mimetics, stapled peptides), the (2S,4S)-Mpc scaffold provides a well-characterized Cg-exo ring pucker — opposite to that of (2S,4R)-Mpc (Cg-endo) and distinct from hydroxyproline epimers [1]. This conformational fingerprint has been experimentally validated by detailed NMR analysis (Kt/c = 4.7 for 2S,4S vs. 5.4 for 2S,4R) [1]. The protected dibenzyl ester form allows direct incorporation into Fmoc-based solid-phase peptide synthesis workflows after selective Cbz removal and in-situ coupling, or alternatively global deprotection after solution-phase fragment coupling.

Carbapenem Side-Chain Intermediate with Orthogonal Protection for Divergent Derivatization

The 4-mercaptopyrrolidine scaffold is a privileged substructure in carbapenem antibiotic side chains (meropenem, ertapenem, TA-949) [1]. While the meropenem commercial side chain uses PNZ protection, the Cbz/COOBn combination of this compound offers a complementary orthogonal protection profile that can be advantageous when the synthetic sequence requires selective amine deprotection before ester hydrolysis, or when the chromophoric 4-nitrobenzyl byproduct of PNZ deprotection interferes with downstream analytics . The established diastereoselective synthesis from trans-4-hydroxy-L-proline ensures stereochemical fidelity .

Gold(I) Anticancer Complexes and Metallodrug Design Leveraging the Free Thiol Ligand

4-Mercaptoproline derivatives have demonstrated utility as bioorganic ligands for gold(I) anticancer complexes, with IC50 values in the low μM to nM range against cancer cell lines [1]. The target compound serves as a protected precursor that can be deprotected to reveal the free thiol for metal coordination. The (2S,4S) stereochemistry ensures a defined spatial orientation of the metal-binding thiolate relative to the carboxylic acid anchoring group, which is critical for the geometry-dependent cytotoxicity of gold(I) bioconjugates [1].

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